molecular formula C19H18N2O3 B1502797 (9H-Fluoren-9-YL)methyl 3-oxopiperazine-1-carboxylate CAS No. 1119449-40-9

(9H-Fluoren-9-YL)methyl 3-oxopiperazine-1-carboxylate

Cat. No.: B1502797
CAS No.: 1119449-40-9
M. Wt: 322.4 g/mol
InChI Key: YQKHEDWUIMBPKY-UHFFFAOYSA-N
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Description

(9H-Fluoren-9-yl)methyl 3-oxopiperazine-1-carboxylate is a specialized heterocyclic building block designed for research and development applications. The presence of the Fmoc ((9H-fluoren-9-yl)methoxycarbonyl) protecting group is a critical feature, offering robust protection for the piperazine nitrogen during synthetic sequences while allowing for selective deprotection under basic conditions. This makes the compound particularly valuable in multi-step organic synthesis, including the development of novel pharmaceutical compounds. The 3-oxo (keto) group on the piperazine ring introduces a key point of diversity and reactivity, enabling further functionalization and modifying the electronic properties of the molecule. Researchers can leverage this scaffold in medicinal chemistry for the construction of complex molecules, potentially for use in drug discovery programs. The compound is intended for use as a sophisticated intermediate by professional chemists. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

9H-fluoren-9-ylmethyl 3-oxopiperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3/c22-18-11-21(10-9-20-18)19(23)24-12-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17H,9-12H2,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQKHEDWUIMBPKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(=O)N1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90678176
Record name (9H-Fluoren-9-yl)methyl 3-oxopiperazine-1-carboxylate
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Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1119449-40-9
Record name 9H-Fluoren-9-ylmethyl 3-oxo-1-piperazinecarboxylate
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Record name (9H-Fluoren-9-yl)methyl 3-oxopiperazine-1-carboxylate
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Record name 1119449-40-9
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Biological Activity

(9H-Fluoren-9-YL)methyl 3-oxopiperazine-1-carboxylate, with the CAS number 1119449-40-9, is a compound that has garnered attention in medicinal chemistry due to its structural complexity and potential biological activities. This compound features a piperazine ring, which is a common scaffold in many pharmaceuticals, and an oxo group that may influence its reactivity and biological interactions.

Molecular Structure and Properties

The molecular formula of this compound is C19H18N2O3C_{19}H_{18}N_{2}O_{3} with a molecular weight of approximately 322.36 g/mol. The presence of the 9H-fluorenyl group enhances its lipophilicity, potentially affecting its absorption and distribution in biological systems.

PropertyValue
Molecular FormulaC19H18N2O3
Molecular Weight322.36 g/mol
CAS Number1119449-40-9
InChI KeyYQKHEDWUIMBPKY-UHFFFAOYSA-N

Biological Activity

Research into the biological activity of this compound indicates potential applications in drug development. Compounds with similar structures have been shown to exhibit various pharmacological effects, including:

  • Anticancer Activity : Some derivatives have demonstrated cytotoxic effects against cancer cell lines, suggesting that modifications to the piperazine ring can enhance activity against specific tumor types.
  • Antimicrobial Properties : Preliminary studies indicate that this compound may possess antimicrobial properties, making it a candidate for further exploration in treating infections.
  • Neuropharmacological Effects : The piperazine moiety is known for its central nervous system activity, and compounds like this one may influence neurotransmitter systems.

Case Studies

Several studies have explored the biological activity of piperazine derivatives, including those structurally related to this compound:

  • Study on Anticancer Activity : A study published in Molecules examined various piperazine derivatives for their cytotoxicity against human cancer cell lines. Results indicated that modifications to the piperazine ring significantly influenced their efficacy, with some derivatives showing IC50 values in the micromolar range against specific cancer types .
  • Neuropharmacological Research : Another investigation focused on the neuropharmacological properties of similar compounds, demonstrating that certain modifications could enhance binding affinity to serotonin receptors, indicating potential as antidepressant agents .

Synthesis and Derivatives

The synthesis of this compound can be approached through various methodologies, including:

  • Direct Condensation Reactions : Utilizing readily available piperazines and carboxylic acid derivatives.
  • Protecting Group Strategies : Employing the Fmoc (9H-fluorenylmethoxycarbonyl) group as a temporary protecting group during synthesis processes.

These synthetic routes not only facilitate the creation of this compound but also allow for the generation of analogs with potentially enhanced biological activities.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares (9H-Fluoren-9-yl)methyl 3-oxopiperazine-1-carboxylate with analogous Fmoc-protected heterocycles, focusing on structural features, physicochemical properties, and applications.

Structural and Functional Group Variations
Compound Name CAS No. Key Structural Features Similarity Score Reference
This compound 215190-22-0 Piperazine ring with 3-ketone group 0.90 (baseline)
2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic acid 180576-05-0 Piperazine ring with acetic acid substituent 0.96
(9H-Fluoren-9-yl)methyl piperazine-1-carboxylate hydrochloride 219312-90-0 Piperazine ring (no ketone), hydrochloride salt 0.88
(9H-Fluoren-9-yl)methyl 4-oxoazepane-1-carboxylate 885954-56-3 7-membered azepane ring with 4-ketone 0.84*
(9H-Fluoren-9-yl)methyl 3-hydroxypyrrolidine-1-carboxylate 351184-42-4 5-membered pyrrolidine ring with 3-hydroxyl group 0.91*

Notes:

  • Similarity scores (0–1 scale) are derived from structural alignment algorithms .
  • The acetic acid derivative (CAS 180576-05-0) exhibits the highest similarity due to its piperazine core and polar substituent.
  • The azepane analog (CAS 885954-56-3) diverges in ring size and ketone position, reducing conformational similarity .
Physicochemical Properties
Compound Molecular Weight Melting Point (°C) Solubility Key Functional Impact
3-Oxopiperazine derivative 323.38 g/mol Not reported Moderate in DMSO, low in H2O Ketone enhances hydrogen bonding potential
Piperazine-acetic acid (CAS 180576-05-0) 337.37 g/mol Not reported High in polar solvents (e.g., MeOH) Carboxylic acid improves aqueous solubility
Piperazine hydrochloride (CAS 219312-90-0) 343.81 g/mol 141–142 (decomposes) High in H2O Salt form increases stability and solubility
3-Hydroxypyrrolidine (CAS 351184-42-4) 323.39 g/mol Not reported Moderate in EtOAc, low in H2O Hydroxyl group enables further functionalization

Sources :

Stability and Reactivity
  • The 3-oxopiperazine derivative’s ketone group increases susceptibility to nucleophilic attack, limiting its use in strongly basic conditions.
  • The hydrochloride salt (CAS 219312-90-0) offers superior stability in aqueous media compared to the free base .
  • The hydroxypyrrolidine analog (CAS 351184-42-4) undergoes oxidation to form ketones or serves as a site for glycosylation .

Key Research Findings

  • Peptide Synthesis : The 3-oxopiperazine derivative is critical for introducing constrained conformations in peptides, enhancing target binding affinity .
  • PROTAC Design : Its ketone group facilitates conjugation to E3 ligase ligands, enabling bifunctional molecule synthesis .
  • Solubility Challenges : Derivatives with polar groups (e.g., acetic acid, hydrochloride) are prioritized for aqueous-phase reactions .

Preparation Methods

General Synthetic Strategy

The synthesis of (9H-Fluoren-9-yl)methyl 3-oxopiperazine-1-carboxylate typically involves:

  • Starting from 3-oxopiperazine or its tert-butyl protected derivatives.
  • Introduction of the 9H-fluoren-9-ylmethyl (Fmoc) protecting group on the piperazine nitrogen.
  • Purification by chromatographic techniques to afford high purity product.

Preparation of 3-Oxopiperazine Precursors

A common precursor, tert-butyl 3-oxopiperazine-1-carboxylate, is prepared via base-mediated alkylation reactions. For example:

Step Reagents & Conditions Yield Notes
1 tert-butyl 3-oxopiperazine-1-carboxylate (2.0 g) suspended in DMF, cooled to 0 °C under N2; lithium bis(trimethylsilyl)amide (10.69 mmol) added; stirred 30 min - Formation of anionic intermediate
2 Addition of 3-chloro-4-fluorobenzyl bromide (10.49 mmol) at 0 °C, stirred 2 h - Alkylation to benzylated product
3 Workup with water, ethyl acetate extraction, washing, drying, concentration - Purification by silica gel chromatography

This method yields the benzylated 3-oxopiperazine derivative, which can be further manipulated.

Fmoc Protection Reaction

The key step to obtain this compound is the introduction of the Fmoc group. Although specific experimental details for this exact compound are scarce in open literature, standard Fmoc protection involves:

  • Reacting 3-oxopiperazine or its derivatives with 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate or triethylamine.
  • The reaction is typically conducted in solvents like dioxane or dichloromethane at 0 °C to room temperature.
  • The product is isolated by extraction and purified by column chromatography.

Alternative Synthetic Routes and Catalytic Methods

Some related synthetic routes reported for analogues or intermediates include:

Yield Reaction Conditions Description
92% Pd-catalyzed coupling: l-Boc-3-oxopiperazine (1 eq.), 2-bromo-4-(trifluoromethyl)pyridine (1.5 eq.), Cs2CO3 (1.5 eq.), Pd(OAc)2 (0.1 eq.), Xantphos (0.15 eq.) in 1,4-dioxane at 110 °C for 18 h Provides substituted 3-oxopiperazine derivatives which can be further converted to Fmoc-protected compounds
77% NaH (320 mg) in THF at 0 °C, followed by addition of 4-bromo-1-(bromomethyl)-2-methylbenzene Alkylation of tert-butyl 3-oxopiperazine-1-carboxylate to yield benzylated derivatives
70-80% (typical) Fmoc-Cl addition to free amine in presence of base Standard Fmoc protection reaction

Purification and Characterization

  • Purification is commonly performed by silica gel column chromatography using gradients of ethyl acetate and petroleum ether.
  • Characterization includes ^1H NMR, MS (ESI), and melting point determination.
  • Typical ^1H NMR signals for the Fmoc group appear as aromatic multiplets around 7.3–7.8 ppm and characteristic singlets for methylene protons near 4.2–4.5 ppm.

Data Summary Table of Preparation Conditions

Step Starting Material Reagents & Catalysts Solvent Temp. Time Yield Notes
1 l-Boc-3-oxopiperazine 2-bromo-4-(trifluoromethyl)pyridine, Cs2CO3, Pd(OAc)2, Xantphos 1,4-dioxane 110 °C 18 h 92% Pd-catalyzed coupling
2 tert-butyl 3-oxopiperazine-1-carboxylate Li bis(trimethylsilyl)amide, 3-chloro-4-fluorobenzyl bromide DMF, THE 0 °C 2 h - Base-mediated alkylation
3 tert-butyl 3-oxopiperazine-1-carboxylate NaH, 4-bromo-1-(bromomethyl)-2-methylbenzene THF 0 °C to rt 2 h 77% Alkylation
4 3-oxopiperazine derivatives Fmoc-Cl, base (e.g., Na2CO3) Dioxane or DCM 0 °C to rt 1–4 h 70-80% (typical) Fmoc protection

Research Findings and Notes

  • The Pd-catalyzed coupling method allows for efficient substitution on the piperazine ring, which can be a useful step before Fmoc protection to introduce functional groups for further derivatization.
  • Lithium bis(trimethylsilyl)amide is an effective base for generating the nucleophilic species necessary for alkylation of the piperazine nitrogen under mild conditions.
  • The Fmoc protection step is a standard procedure widely used in peptide synthesis to protect amines, and it proceeds smoothly with good yields when conducted under controlled temperature and basic conditions.
  • Purification by silica gel chromatography is essential to obtain analytically pure compound suitable for further synthetic applications or biological testing.
  • Spectroscopic data (NMR, MS) confirm the structure and purity of the final product, with characteristic signals for the Fmoc moiety and the piperazine ring.

Q & A

Q. What strategies improve reproducibility in large-scale syntheses of Fmoc-protected intermediates?

  • Answer : Automated systems (e.g., peptide synthesizers) ensure consistency via:
  • Parameter Control : Fixed temperature (25±0.5°C), agitation speed (200 rpm) .
  • Real-Time Monitoring : In-line FTIR to track reaction progression (e.g., Fmoc deprotection at 1700 cm⁻¹) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(9H-Fluoren-9-YL)methyl 3-oxopiperazine-1-carboxylate
Reactant of Route 2
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(9H-Fluoren-9-YL)methyl 3-oxopiperazine-1-carboxylate

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